(3-Chloropropyl)triethoxysilane (CPTES, CAS: 5089-70-3) is a highly versatile, bifunctional organosilane coupling agent widely procured for surface modification, sol-gel processing, and the synthesis of functionalized nanomaterials [1]. Structurally, it features three hydrolyzable ethoxy groups that enable robust covalent bonding to hydroxyl-rich surfaces such as silica, glass, and metal oxides, alongside a reactive terminal chloropropyl group [2]. This terminal chloride serves as an excellent electrophile for downstream nucleophilic substitution (SN2) reactions, allowing manufacturers to graft a wide array of functional groups—such as amines, azides, and thiols—onto a stable siloxane backbone [1]. In industrial procurement, CPTES is prioritized over its methoxy counterparts when controlled hydrolysis rates, extended pot life, and the elimination of toxic methanol byproducts are critical for processability and environmental compliance [2].
Generic substitution of CPTES with its closest analog, (3-Chloropropyl)trimethoxysilane (CPTMS), frequently fails in moisture-sensitive manufacturing environments due to drastic differences in hydrolysis kinetics [1]. The methoxy groups of CPTMS hydrolyze rapidly, which can lead to premature cross-linking, uncontrollable gelation, and poorly defined polymer structures during sol-gel synthesis [1]. By contrast, the ethoxy groups of CPTES provide a slower, highly controlled hydrolysis rate that ensures extended working times and high-fidelity structural formation, such as in ladder-like polysilsesquioxanes[1]. Furthermore, substituting CPTES with pre-functionalized specialty silanes (e.g., aminosilanes or mercaptosilanes) eliminates the procurement advantage of using a single, highly stable universal precursor capable of undergoing diverse post-grafting SN2 modifications [2].
In the synthesis of ladder-like polysilsesquioxanes (LPSQ), the choice of alkoxy leaving group dictates the structural integrity of the final polymer. Comparative studies demonstrate that CPTES undergoes controlled hydrolysis, yielding highly defined ladder structures with >95% yield [1]. In contrast, the trimethoxy analog (CPTMS) hydrolyzes too rapidly, leading to irregular cross-linking and poorly defined networks [1]. Furthermore, CPTES releases ethanol rather than toxic methanol, improving process safety and formulation stability.
| Evidence Dimension | Polymer structural definition and synthesis yield |
| Target Compound Data | CPTES: >95% yield of well-defined ladder-like polysilsesquioxane |
| Comparator Or Baseline | CPTMS: Poorly defined structure due to excessively fast hydrolysis |
| Quantified Difference | CPTES prevents premature cross-linking, ensuring high-fidelity structural control |
| Conditions | Sol-gel hydrolysis in THF/water with K2CO3 catalyst |
Procurement of the ethoxy variant is critical for manufacturers requiring extended pot life and precise structural control in advanced siloxane polymers.
CPTES serves as a superior universal precursor for custom surface modifications compared to purchasing multiple highly specialized, unstable functional silanes. When grafted onto mesoporous silica or polysilsesquioxanes, the terminal chloropropyl group acts as a robust electrophile. Quantitative evaluations show that CPTES-derived materials undergo efficient SN2 substitution (e.g., with sodium azide) achieving 86% conversion rates without cleaving the underlying siloxane bonds [1].
| Evidence Dimension | Post-grafting functionalization conversion |
| Target Compound Data | CPTES-modified surfaces: 86% conversion in SN2 substitution to azide |
| Comparator Or Baseline | Pre-functionalized specialty silanes: Prone to degradation and higher procurement costs |
| Quantified Difference | Enables >85% yield of custom functional groups from a single, stable precursor |
| Conditions | Nucleophilic substitution (NaN3 in DMF at 40 °C) on grafted siloxane networks |
Standardizing procurement on CPTES allows laboratories to generate a diverse library of functionalized materials from one stable, cost-effective inventory item.
For the development of supported heterogeneous catalysts, the anchoring silane must provide high reactive site density without collapsing the pore structure. CPTES effectively grafts onto mesoporous silica (e.g., nano-spheres), achieving organic moiety loadings of approximately 0.84 mmol/g while preserving exceptionally high surface areas (>600 m2/g) [1]. Compared to unmodified silica baselines, CPTES provides a dense array of stable covalent anchors for complex catalysts (e.g., tungstic acid or basic amines) via secondary substitution [1].
| Evidence Dimension | Reactive anchor density and surface area preservation |
| Target Compound Data | CPTES: ~0.84 mmol/g loading with >600 m2/g retained surface area |
| Comparator Or Baseline | Unmodified silica: 0 mmol/g reactive sites |
| Quantified Difference | Provides a high-density covalent anchoring matrix without compromising mesoporous architecture |
| Conditions | Post-synthesis grafting onto mesoporous silica nanoparticles |
Buyers developing advanced heterogeneous catalysts or stationary phases require CPTES to ensure high active-site loading and robust covalent bonding.
Because CPTES offers a controlled hydrolysis rate compared to methoxy-silanes, it is the preferred precursor for synthesizing well-defined ladder-like polysilsesquioxanes [1]. These structures are critical for developing advanced nanocomposites where precise polymer architecture dictates thermal and mechanical performance.
CPTES is heavily procured as a foundational grafting agent for mesoporous silica supports. By providing a high density of reactive chloropropyl groups (~0.84 mmol/g), it allows for the subsequent covalent immobilization of complex catalytic species, such as tungstic acid or functional amines, enabling highly reusable heterogeneous catalysts [2].
Rather than stocking multiple unstable functional silanes, industrial laboratories utilize CPTES as a stable, universal intermediate. The terminal chloride undergoes highly efficient SN2 substitution (up to 86% yield) with azides, creating azide-functionalized surfaces perfectly primed for downstream Huisgen cycloaddition ('click' chemistry) in sensor or biomaterial development [1].
Flammable;Irritant